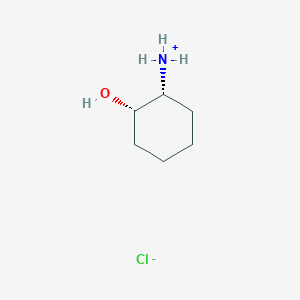
2-Amino-3-bromo-6-chloropyrazine
Vue d'ensemble
Description
2-Amino-3-bromo-6-chloropyrazine is a compound with the molecular formula C4H3BrClN3. It is an organic compound that contains an amino group attached to a pyrazine ring . It has a molecular weight of 208.44 g/mol .
Synthesis Analysis
The synthesis of 2-Amino-3-bromo-6-chloropyrazine involves several steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and removing tert-butyloxycarbonyl . The process is scalable and has the advantages of high yield, simple purification, easy amplification production, and effective and low-cost production .Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-6-chloropyrazine can be represented by the InChI codeInChI=1S/C4H3BrClN3/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H2,7,9) . The compound has a topological polar surface area of 51.8 Ų and a complexity of 102 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-3-bromo-6-chloropyrazine are not detailed in the search results, it’s important to note that the compound plays a crucial role in the pharmaceutical industry. It serves as an important intermediate for synthesizing anti-tumor medicaments .Physical And Chemical Properties Analysis
2-Amino-3-bromo-6-chloropyrazine has a molecular weight of 208.44 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique
Pharmaceutical Industry: SHP2 Inhibitor Synthesis
2-Amino-3-bromo-6-chloropyrazine: is a critical intermediate in the synthesis of SHP2 inhibitors . SHP2 is a protein tyrosine phosphatase involved in cell signaling and is implicated in several cancers. By inhibiting SHP2, researchers aim to develop anti-tumor medications that can interfere with cancer cell proliferation and survival.
Organic Synthesis: Building Block for Heterocyclic Compounds
This compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds . These compounds are structurally diverse and have significant applications in developing drugs with various therapeutic potentials.
Material Science: Precursor for Advanced Materials
In material science, 2-Amino-3-bromo-6-chloropyrazine can be used to create novel materials with potential applications in electronics, photonics, and as catalysts in chemical reactions .
Biochemistry: Enzyme Interaction Studies
As a pyrazine derivative, this compound can be used to study enzyme interactions, particularly those involving phosphatases similar to SHP2. This can help in understanding enzyme mechanisms and designing enzyme inhibitors .
Analytical Chemistry: Chromatographic Studies
2-Amino-3-bromo-6-chloropyrazine: can be used in chromatographic studies to develop new methods for the separation and analysis of complex mixtures, which is essential for quality control in pharmaceuticals .
Computational Chemistry: Molecular Modeling
Researchers can use this compound in computational studies to model molecular interactions and predict the behavior of new compounds, aiding in the design of drugs and materials .
Antimycobacterial Research: Potential Tuberculosis Treatment
There is potential for 2-Amino-3-bromo-6-chloropyrazine derivatives to be explored as antimycobacterial agents, which could lead to new treatments for tuberculosis and other bacterial infections .
Safety and Hazards
The compound is associated with several hazards. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-Amino-3-bromo-6-chloropyrazine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies.
Mode of Action
It’s known that the compound interacts with cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by 2-Amino-3-bromo-6-chloropyrazine are likely related to cell cycle regulation, given its interaction with CDK2 . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 2-Amino-3-bromo-6-chloropyrazine’s action are likely related to its inhibition of CDK2. By inhibiting CDK2, the compound could disrupt the cell cycle, leading to cell cycle arrest. This could result in the inhibition of cell proliferation and growth, particularly in cancer cells .
Propriétés
IUPAC Name |
3-bromo-6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLCKGGORFPPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591730 | |
| Record name | 3-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-6-chloropyrazine | |
CAS RN |
212779-21-0 | |
| Record name | 3-Bromo-6-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-6-chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)








